1-(2-Hydroxyethyl)-4-(ethoxymethyl)piperidin

Übersicht

Beschreibung

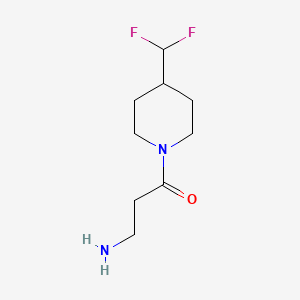

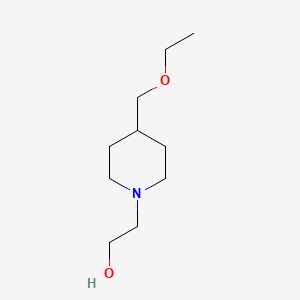

2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bausteine für die chemische Synthese

Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere beim Aufbau komplexer Moleküle. Ihre Struktur ermöglicht verschiedene chemische Modifikationen, was sie zu einem vielseitigen Reagenz bei der Synthese von Pharmazeutika und anderen organischen Verbindungen macht .

Gezielte Protein-Degradation

Die Ethoxymethylgruppe in diesem Molekül kann als semi-flexibler Linker bei der Entwicklung von PROTACs (Proteolyse-Targeting-Chimären) dienen. PROTACs sind eine neue Klasse von Therapeutika, die bestimmte Proteine zur Degradation anvisieren .

Behandlung von allergischer Rhinitis und Urtikaria

Derivate dieser Verbindung wurden als Verunreinigungen in Bilastin identifiziert, das zur symptomatischen Behandlung von allergischer Rhinitis und chronischer idiopathischer Urtikaria verwendet wird. Dies deutet auf mögliche Anwendungen bei der Entwicklung von Antihistaminika hin .

Pharmazeutische Referenzstandards

“1-(2-Hydroxyethyl)-4-(ethoxymethyl)piperidin” wird als Referenzstandard in pharmazeutischen Tests verwendet, um die Genauigkeit und Konsistenz analytischer Methoden in Qualitätskontrollprozessen zu gewährleisten .

Forschung an Benzimidazol-Derivaten

Die Verbindung ist strukturell mit Benzimidazol-Derivaten verwandt, die in der medizinischen Chemie aufgrund ihrer biologischen Aktivität von Interesse sind. Sie könnte bei der Synthese und Untersuchung neuer Benzimidazol-Verbindungen eingesetzt werden .

Wirkmechanismus

Target of Action

It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .

Mode of Action

The mode of action of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The biochemical pathways affected by 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol are related to the process of targeted protein degradation. By acting as a linker in PROTACs, this compound can influence the degradation of specific proteins, thereby affecting the associated biochemical pathways .

Result of Action

The result of the action of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is the degradation of the target protein. This can lead to changes at the molecular and cellular levels, depending on the function of the degraded protein .

Action Environment

The action, efficacy, and stability of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound .

Biochemische Analyse

Biochemical Properties

2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a semi-flexible linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras) . By incorporating rigidity into the linker region, 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol can impact the 3D orientation of the degrader, optimizing drug-like properties and enhancing ternary complex formation .

Cellular Effects

The effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can be used in the development of targeted protein degradation strategies, which can selectively degrade specific proteins within cells . This targeted approach can lead to changes in cellular behavior and function, making it a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol exerts its effects through binding interactions with biomolecules. It can act as a linker in bifunctional protein degraders, facilitating the formation of ternary complexes that bring target proteins into proximity with E3 ubiquitin ligases . This interaction leads to the ubiquitination and subsequent degradation of the target protein, effectively modulating its levels within the cell . Additionally, 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol may influence gene expression by altering the stability and activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the incorporation of rigidity into the linker region can enhance the stability of bifunctional protein degraders, leading to sustained effects on target protein levels . The degradation of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol over time can also impact its efficacy, necessitating careful consideration of its stability in experimental designs.

Dosage Effects in Animal Models

The effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, this compound can effectively modulate target protein levels without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dose optimization in preclinical studies . Threshold effects observed in these studies can provide valuable insights into the therapeutic window and safety profile of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol.

Metabolic Pathways

2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can modulate the distribution of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol, influencing its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is a key determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Eigenschaften

IUPAC Name |

2-[4-(ethoxymethyl)piperidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-13-9-10-3-5-11(6-4-10)7-8-12/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWDHCSWLPWQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.